

JNJ 28610244: A Technical Guide to its Histamine H4 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacological profile of **JNJ 28610244**, a potent and selective agonist for the histamine H4 receptor (H4R). The document focuses on the compound's receptor selectivity, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing key biological and experimental processes.

Core Compound Profile: JNJ 28610244

JNJ 28610244 has been identified as a specific and potent agonist for the histamine H4 receptor.[1][2] Its activity at this receptor subtype makes it a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune responses and inflammation.[2]

Quantitative Analysis of Receptor Selectivity

A comprehensive understanding of a compound's selectivity is paramount in drug development to predict its therapeutic window and potential off-target effects. The following tables summarize the known quantitative data for **JNJ 28610244**'s interaction with histamine receptor subtypes.

Table 1: Histamine Receptor Binding Affinity



Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. It is determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Receptor Subtype	JNJ 28610244 Binding Affinity (pKi)	JNJ 28610244 Binding Affinity (Ki, nM)	Data Source
Histamine H4 Receptor (H4R)	7.3	~50	[1]
Histamine H1	Data Not Publicly	Data Not Publicly	
Receptor (H1R)	Available	Available	
Histamine H2	Data Not Publicly	Data Not Publicly	
Receptor (H2R)	Available	Available	
Histamine H3	Data Not Publicly	Data Not Publicly	-
Receptor (H3R)	Available	Available	

Note: The pKi of 7.3 corresponds to a Ki value of approximately 50 nM.

Table 2: Histamine Receptor Functional Activity

Functional activity (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum response. It is a measure of the ligand's potency as an agonist.



Receptor Subtype	JNJ 28610244 Functional Activity (pEC50)	JNJ 28610244 Functional Activity (EC50, nM)	Data Source
Histamine H4 Receptor (H4R)	7.0	100	[1]
Histamine H1	Data Not Publicly	Data Not Publicly	
Receptor (H1R)	Available	Available	
Histamine H2	Data Not Publicly	Data Not Publicly	
Receptor (H2R)	Available	Available	
Histamine H3	Data Not Publicly	Data Not Publicly	
Receptor (H3R)	Available	Available	

Note: The pEC50 of 7.0 corresponds to an EC50 value of 100 nM.

Off-Target Selectivity

A broad off-target screening is crucial to identify any unintended interactions with other receptors, ion channels, enzymes, and transporters. At present, a comprehensive off-target selectivity panel for **JNJ 28610244** is not publicly available.

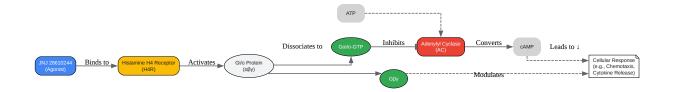
Signaling Pathways and Experimental Workflows

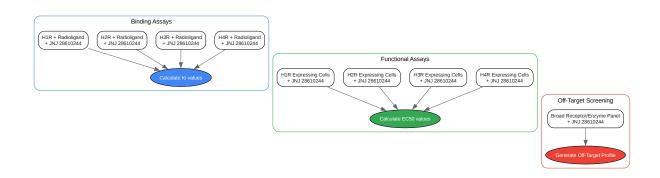
Visualizing the complex biological and experimental processes is essential for a clear understanding of the compound's mechanism of action and how its properties are determined.

Histamine H4 Receptor Signaling Pathway

The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4 receptor by an agonist like **JNJ 28610244** initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is pivotal in modulating immune cell functions.







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References

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- To cite this document: BenchChem. [JNJ 28610244: A Technical Guide to its Histamine H4 Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13442230#jnj-28610244-histamine-h4-receptor-selectivity]

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